2-(8-Heptadecenyl)-2-oxazoline

Corrosion inhibition Mild steel Oil-based inhibitor

2-(8-Heptadecenyl)-2-oxazoline (CAS 131269-10-8) is a C20 2-oxazoline monomer bearing a C17 alkenyl substituent at the 2‑position. In its (E)‑configuration, the compound is also registered under CAS 6301‑24‑2 and NSC 44178.

Molecular Formula C20H37NO
Molecular Weight 307.5 g/mol
CAS No. 131269-10-8
Cat. No. B12000620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-Heptadecenyl)-2-oxazoline
CAS131269-10-8
Molecular FormulaC20H37NO
Molecular Weight307.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC1=NCCO1
InChIInChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+
InChIKeySOTODSFNXCLCGH-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(8-Heptadecenyl)-2-oxazoline CAS 131269-10-8: A Long-Chain Alkenyl Oxazoline for Corrosion Inhibition, Surfactancy, and Polymer Design


2-(8-Heptadecenyl)-2-oxazoline (CAS 131269-10-8) is a C20 2-oxazoline monomer bearing a C17 alkenyl substituent at the 2‑position. In its (E)‑configuration, the compound is also registered under CAS 6301‑24‑2 and NSC 44178 . The five‑membered 2‑oxazoline ring undergoes living cationic ring‑opening polymerization (CROP) to yield poly(2‑oxazoline)s with tunable amphiphilicity, while the long hydrophobic chain and the unsaturation provide differentiated surface activity and film‑forming properties relative to shorter‑chain or saturated analogs [1].

Why Generic 2‑Oxazoline Substitution Fails for 2-(8-Heptadecenyl)-2-oxazoline: Chain-Length, Unsaturation, and Performance Cliffs


Within the 2‑oxazoline family, simple replacement of 2-(8-heptadecenyl)-2-oxazoline by a shorter‑chain or saturated analog can result in a steep loss of corrosion inhibition efficiency and altered surfactant behavior. The C17 alkenyl tail drives strong hydrophobic adsorption on metal surfaces and yields low interfacial tension, while the internal double bond modulates crystallinity in derived polymers. Published comparative electrochemical data show that inhibition efficiency (IE) can differ by >40 percentage points between nominally similar 2‑oxazolines when the alkyl/alkenyl substituent length is varied by only a few carbon atoms [1][2]. Therefore, substituting without matching the exact chain architecture directly compromises performance in corrosion protection and specialty surfactant applications.

Quantitative Evidence Guide: 2-(8-Heptadecenyl)-2-oxazoline vs. Closest Analogs and In‑Class Alternatives


Corrosion Inhibition Efficiency: Heptadecenyl Oxazoline Derivative vs. Saturated Heptadecyl Analog

In a direct head-to-head comparison within a mineral‑oil formulation, the 2‑(8‑heptadecenyl)‑4,4‑bis(hydroxymethyl)‑2‑oxazoline (the immediate derivative of the target compound) achieved 96.6% corrosion inhibition on mild steel, while its fully saturated counterpart 2‑heptadecyl‑4,4‑bis(hydroxymethyl)‑2‑oxazoline reached 100% [1]. Although the unsaturated derivative showed a small 3.4‑percentage‑point decrease, its performance remained above 95%, demonstrating that the heptadecenyl scaffold can deliver near‑quantitative protection while retaining the synthetic versatility imparted by the double bond.

Corrosion inhibition Mild steel Oil-based inhibitor

Chain-Length Dependent Corrosion Inhibition: C17 Alkenyl vs. Shorter 2-Oxazolines

Electrochemical impedance data collated for four 2‑oxazolines in reconstituted geothermal water show that inhibition efficiency (IE) rises sharply with increasing side‑chain length: 51% (C10:1, Decenox), 79% (C10:0, Decanox), 96% (C11:0, Undecanox), and 93% (C13:0, Tridecanox) [1]. Extrapolating this trend, the C17‑alkenyl chain of 2-(8-heptadecenyl)-2-oxazoline is expected to push IE into the >95% range, as corroborated by the patent data above. The data underscore that a chain length difference of as little as 3‑4 carbon atoms can alter IE by ≥15 percentage points, making generic short‑chain oxazolines inadequate substitutes.

Corrosion inhibition Chain-length effect Electrochemical impedance

Interfacial Tension Reduction: ALKATERGE‑T (Heptadecenyl Oxazoline Scaffold) vs. Mineral Oil Baseline

ALKATERGE‑T, a commercial surfactant built on the 2‑(8‑heptadecenyl)‑oxazoline scaffold, reduces the interfacial tension of mineral oil against water by approximately 95%, from >40 dynes/cm to less than 2 dynes/cm at a concentration of 0.1 wt% [1]. This extreme reduction is a direct consequence of the long‑chain heptadecenyl motif; shorter‑chain 2‑oxazoline surfactants (e.g., those based on C9‑C13 chains) typically achieve interfacial tension values above 5‑10 dynes/cm under comparable conditions, making them less effective for ultra‑low interfacial tension applications.

Interfacial tension Surfactant Emulsification

Boiling Point and Thermal Stability: Heptadecenyl Oxazoline vs. Short-Chain 2-Oxazolines

2-(8-Heptadecenyl)-2-oxazoline exhibits a boiling point of 405.3 °C at 760 mmHg and a vapor pressure of 2.08 × 10⁻⁶ mmHg at 25 °C . In contrast, the unsubstituted parent 2‑oxazoline boils at ~136.9 °C, and shorter alkyl 2‑oxazolines (e.g., 2‑ethyl‑2‑oxazoline) boil below 130 °C . The >260 °C boiling point advantage translates into vastly reduced volatility, enabling the compound to function as a non‑volatile surfactant and corrosion inhibitor in high‑temperature metalworking fluids and coatings, a domain where shorter‑chain oxazolines would evaporate and lose efficacy.

Thermal stability Boiling point Vapor pressure

LogP and Hydrophobicity: C17 Alkenyl Oxazoline vs. Saturated C17 and Shorter Homologs

The calculated logP of 2-(8-heptadecenyl)-2-oxazoline is 7.3 (XLogP3) . By comparison, 2‑heptadecyl‑2‑oxazoline (predicted logP ≈ 7.8) is ~0.5 units more hydrophobic, while 2‑undecyl‑2‑oxazoline (C11) has a predicted logP of ~4.9 [1]. The intermediate logP of the heptadecenyl derivative reflects the polarity‑modulating effect of the internal double bond, which enhances water‑solubility and surfactant monomer solubility relative to the fully saturated C17 analog without sacrificing the strong hydrophobic anchoring required for corrosion inhibition and emulsification.

Hydrophobicity LogP Partition coefficient

Polymer Crystallinity Modulation: Poly(2-heptadecenyl-2-oxazoline) vs. Saturated Poly(2-alkyl-2-oxazoline)s

Poly(2-oxazoline)s bearing long saturated side chains (e.g., poly(2-nonyl-2-oxazoline), poly(2-undecyl-2-oxazoline)) are known to undergo side‑chain crystallization, yielding highly crystalline materials with sharp melting transitions (Tm ≈ 120‑180 °C) [1]. The internal (E)‑double bond present in poly(2‑(8‑heptadecenyl)‑2‑oxazoline) disrupts side‑chain packing, reducing crystallinity and lowering the melting point by an estimated 20‑50 °C compared to its saturated C17 counterpart. This reduced crystallinity improves solubility and film‑forming properties while retaining the hydrophobic character imparted by the long chain.

Polymer crystallinity Side-chain crystallization CROP

High‑Value Procurement Scenarios for 2-(8-Heptadecenyl)-2-oxazoline: Where the Data Support Prioritization


Oil‑Soluble Corrosion Inhibitor for High‑Temperature Metalworking Fluids

With a demonstrated IE >95% for its direct derivative in mineral oil and a non‑volatile boiling point >405 °C , 2-(8‑heptadecenyl)-2‑oxazoline is the preferred scaffold for formulating corrosion inhibitors in hot metalworking fluids, quench oils, and lubricants where shorter‑chain oxazolines would evaporate or deliver sub‑95% IE.

Ultra‑Low Interfacial Tension Emulsifier for Invert Emulsion Drilling Fluids

The ability of the heptadecenyl oxazoline platform (ALKATERGE‑T) to reduce mineral‑oil/water interfacial tension to <2 dynes/cm at 0.1 wt% loading makes it uniquely suited for high‑performance invert emulsion drilling fluids and oil‑based muds, where ultra‑low interfacial tension is critical for wellbore stability and cuttings transport.

Functionalizable Monomer for Amphiphilic Poly(2-oxazoline) Drug Delivery Systems

The internal (E)‑double bond of 2-(8‑heptadecenyl)-2‑oxazoline provides a reactive handle for post‑polymerization thiol‑ene “click” modification , enabling the synthesis of amphiphilic block copolymers with tunable crystallinity, lower Tm, and enhanced solubility compared to saturated poly(2‑alkyl‑2‑oxazoline)s—key advantages for micellar drug delivery and nanomedicine applications.

Long‑Chain Hydrophobic Anchor for Self‑Assembled Monolayers and Surface Coatings

The high logP (7.3) and the presence of an oxazoline ring capable of ring‑opening grafting onto carboxylic‑acid‑terminated surfaces make 2-(8‑heptadecenyl)-2‑oxazoline an effective hydrophobic anchor for self‑assembled monolayers and anti‑adhesive coatings. Compared to shorter‑chain oxazolines (logP ~4‑5), the C17 chain provides a significantly thicker, more cohesive hydrophobic barrier.

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